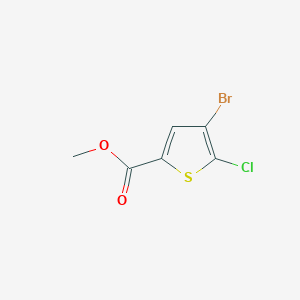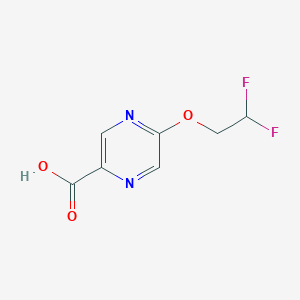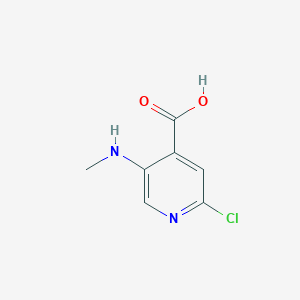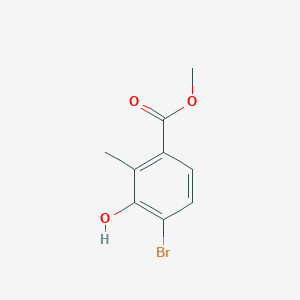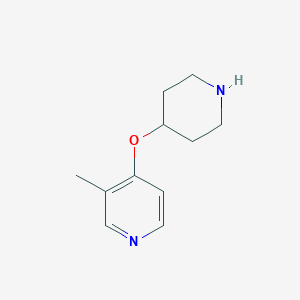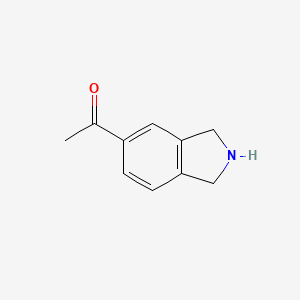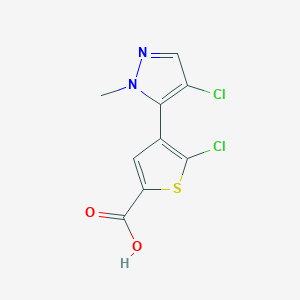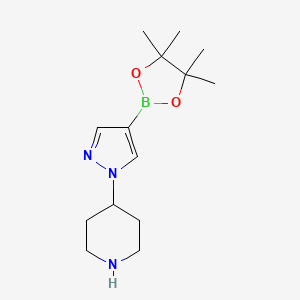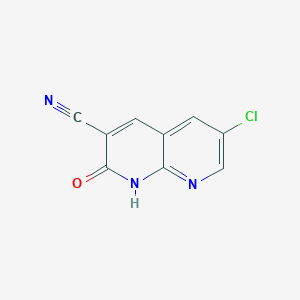
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile
Descripción general
Descripción
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile is a chemical compound with the molecular weight of 205.6 . Its IUPAC name is 6-chloro-2-hydroxy [1,8]naphthyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile, has been a topic of interest in recent years . Various strategies have been employed, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The InChI code for 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile is 1S/C9H4ClN3O/c10-7-2-5-1-6 (3-11)9 (14)13-8 (5)12-4-7/h1-2,4H, (H,12,13,14) .Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds in the 1,6-naphthyridine family have been recognized for their anticancer properties. They can act as inhibitors that interfere with cancer cell proliferation and survival. The specific compound “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” could potentially be explored for its efficacy against various cancer types due to its structural similarity to pharmacologically active naphthyridines .
Anti-HIV Activity
Naphthyridines have shown promise as anti-HIV agents. Their ability to inhibit key enzymes necessary for the HIV lifecycle makes them valuable in the research for new HIV treatments. The chloro and hydroxy groups in “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” may enhance this activity through improved binding affinity to target enzymes .
Antimicrobial Effects
The structural framework of naphthyridines allows them to act as effective antimicrobial agents. They can be designed to target specific bacterial enzymes or pathways, leading to the development of new antibiotics. “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” could be investigated for its potential use in combating bacterial infections .
Analgesic and Anti-inflammatory Uses
Some derivatives of naphthyridines exhibit analgesic and anti-inflammatory activities. These compounds can modulate inflammatory pathways or pain perception mechanisms. Research into “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” might reveal similar therapeutic benefits without the side effects commonly associated with traditional analgesics .
Neuroprotective Applications
Naphthyridines can function as iron-chelators which are important in neuroprotection, particularly in conditions like Parkinson’s disease where iron accumulation is a problem. The unique structure of “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” might offer a new avenue for creating neuroprotective drugs .
Enzyme Inhibition
This class of compounds is known for its ability to inhibit 2OG-dependent enzymes and other metalloproteins which are crucial in various biological processes. The specific substituents on “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” could provide selective inhibition of these enzymes, leading to potential therapeutic applications .
Antifungal and Antiparasitic Activities
Naphthyridines have been used as antifungal and antiparasitic agents due to their ability to disrupt the life cycle of fungi and parasites. The compound could be synthesized and tested for these activities, providing new treatments for diseases caused by these organisms .
Tuberculosis Treatment
Derivatives of naphthyridines have shown activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis. The specific features of “6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile” might enhance this activity and contribute to the development of novel antitubercular drugs .
Propiedades
IUPAC Name |
6-chloro-2-oxo-1H-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O/c10-7-2-5-1-6(3-11)9(14)13-8(5)12-4-7/h1-2,4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFIQQYPNCDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)NC2=NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





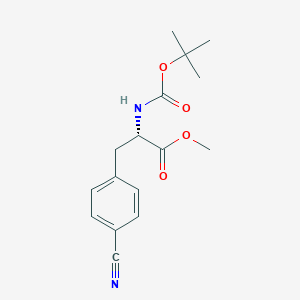
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)

